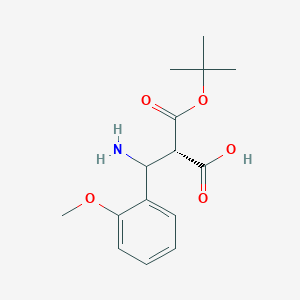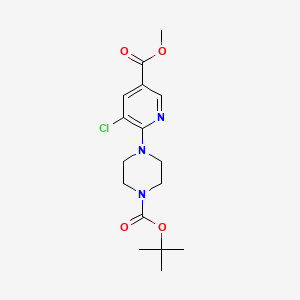
Methane, bis(4-chloro-2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane, bis(4-chloro-2-nitrophenyl)-, also known as bis(4-chloro-2-nitrophenyl)methane, is a chemical compound with the molecular formula C13H8Cl2N2O4 and a molecular weight of 327.12 g/mol . This compound is characterized by the presence of two 4-chloro-2-nitrophenyl groups attached to a central methane carbon atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methane, bis(4-chloro-2-nitrophenyl)- typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with a suitable base, such as sodium hydroxide, in an organic solvent like dichloromethane . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the nitro group, resulting in the formation of the bis(4-chloro-2-nitrophenyl)methane compound.
Industrial Production Methods
In industrial settings, the production of methane, bis(4-chloro-2-nitrophenyl)- is typically carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial production to achieve the desired quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Methane, bis(4-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure conditions.
Substitution: Sodium hydroxide, alkoxide ions, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Corresponding oxidation products, such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methane, bis(4-chloro-2-nitrophenyl)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of methane, bis(4-chloro-2-nitrophenyl)- involves its interaction with molecular targets through various pathways. The nitro and chloro substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methane, bis(4-chloro-2-nitrophenyl)- can be compared with other similar compounds, such as:
Bis(4-chloro-2-nitroanilino)methane: Similar structure but with aniline groups instead of phenyl groups.
Bis(4-nitrophenyl)methane: Lacks the chloro substituents, resulting in different chemical properties and reactivity.
Bis(indolyl)methanes: Contains indole groups, which confer unique biological activities and applications.
The uniqueness of methane, bis(4-chloro-2-nitrophenyl)- lies in its specific combination of nitro and chloro substituents, which impart distinct chemical and biological properties .
Propiedades
Número CAS |
54616-45-4 |
|---|---|
Fórmula molecular |
C13H8Cl2N2O4 |
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
4-chloro-1-[(4-chloro-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
Clave InChI |
BFCWWXMPXHWCJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)







![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)


